molecular formula C9H16N2O B2995542 1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone CAS No. 2375248-29-4

1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone

Cat. No. B2995542
CAS RN: 2375248-29-4
M. Wt: 168.24
InChI Key: OCISJILEPARCKJ-BDAKNGLRSA-N
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Description

This compound, also known as 1-[(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone, has a molecular weight of 168.24 . It is structurally similar to 1-(1H-Imidazo[4,5-c]pyridin-4-yl)ethanone .

Scientific Research Applications

Synthesis and Catalytic Behavior

The synthesis and characterization of compounds like "1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone" have paved the way for the development of NNN tridentate ligands. These ligands, in coordination with iron(II) and cobalt(II) dichloride, form complexes that exhibit good catalytic activities for ethylene reactivity, highlighting their potential in polymerization and oligomerization processes (Sun et al., 2007).

Molecular Structure and Stability

Research on Co (II) complexes of 1-(2-hydroxy-4-methoxyphenyl)ethanone has revealed how solvent effects influence the crystallization and molecular stability of metal complexes. These studies offer insights into the qualitative and quantitative contributions of intermolecular interactions towards molecular stability, which is crucial for designing stable and efficient catalytic systems (Patel et al., 2019).

Hydrogen-Bonding Patterns

The investigation of hydrogen-bonding patterns in enaminones, such as "1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone," has contributed to a deeper understanding of molecular interactions. These patterns play a significant role in stabilizing crystal structures and could inform the design of new pharmaceutical compounds with enhanced stability and efficacy (Balderson et al., 2007).

Antimicrobial Activity

The compound "1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone" has been synthesized and shown to possess significant antimicrobial activity. This highlights the potential of such compounds in the development of new antimicrobial agents, which is essential in the fight against resistant bacterial strains (Salimon et al., 2011).

properties

IUPAC Name

1-[(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7(12)11-5-3-9-8(6-11)2-4-10-9/h8-10H,2-6H2,1H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCISJILEPARCKJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2C(C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H]2[C@@H](C1)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone

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